N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide is a synthetic organic compound with the molecular formula and a molecular weight of approximately 355.45 g/mol. This compound is characterized by its unique structure, which incorporates a butyramide functional group and a dioxido-dihydrothiophene moiety, making it of interest for various scientific applications. It is typically available in high purity (around 95%) for research purposes.
The compound can be sourced from chemical suppliers such as BenchChem and Chemsrc, which provide detailed specifications including purity, molecular weight, and structural data. It is cataloged under the CAS number 863446-21-3 and is referenced in databases like PubChem, where additional information regarding its properties and potential applications can be found .
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide falls under the category of organic compounds, specifically within the subcategories of amides and thiophene derivatives. Its structural complexity allows it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry and materials science.
The synthesis of N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide can be achieved through several methods. A common approach involves the reaction of 3,5-dimethylphenylamine with an appropriate thiophene derivative under controlled conditions to form the desired amide bond.
Technical Details:
Research by Al Mamari and Al Lawati (2019) highlights similar synthetic pathways that utilize metal-catalyzed reactions for functionalization, which could be adapted for this compound .
The molecular structure of N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide can be represented using different notations:
InChI=1S/C20H21NO3S/c1-14-4-6-17(7-5-14)20(22)21(18-8-9-25(23,24)13-18)19-11-15(2)10-16(3)12-19/h4-12,18H,13H2,1-3H3
CC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC(=C3)C)C
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide can undergo various chemical reactions typical of amides and thiophene derivatives:
Reactions Include:
Technical details regarding these reactions often involve specific reagents and conditions tailored to achieve desired outcomes.
Data:
Research indicates that related compounds undergo metabolic pathways involving oxidative dealkylation processes that could inform on the metabolic fate of this compound .
Key properties include:
Relevant data on these properties can be obtained from supplier databases and empirical studies.
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide is primarily utilized in scientific research contexts:
Research into this compound may lead to advancements in drug development or novel material formulations due to its unique structural features and reactivity profiles .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2